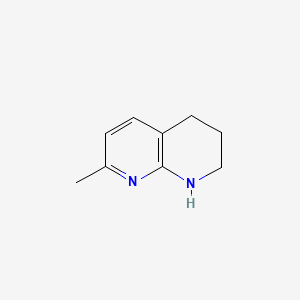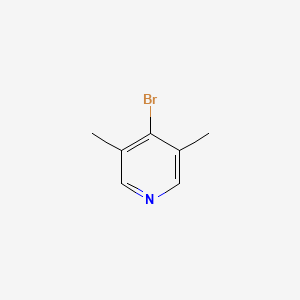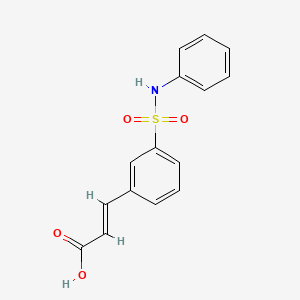
Acide bélinostat
Vue d'ensemble
Description
Belinostat acid (also known as PXD101) is a novel histone deacetylase (HDAC) inhibitor that has been studied for its potential use in cancer treatment. Belinostat acid is a small molecule drug that has been developed for the treatment of several types of cancers, including hematological malignancies and solid tumors. Belinostat acid has been studied for its ability to selectively inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression, cell cycle progression, and cell death. Belinostat acid has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor size and a decrease in tumor growth.
Applications De Recherche Scientifique
Thérapie contre le cancer : Cancer du côlon
L'acide bélinostat, en tant qu'inhibiteur de l'histone désacétylase (HDACi), a montré un potentiel dans le traitement des tumeurs solides comme le cancer du côlon. Une étude a évalué une nouvelle forme de promédicament, le cuivre-bis-bélinostat (Cubisbel), qui a démontré une activité anticancéreuse puissante à la fois in vitro et ex vivo . Cette complexation avec le Cu (II) améliore la stabilité métabolique du bélinostat, ciblant les voies anti-cancéreuses clés et perturbant les régulateurs maîtres du cancer du côlon.
Pharmacocinétique : Amélioration de la stabilité métabolique
La même étude qui a étudié le Cubisbel a également mis en évidence l'amélioration de la stabilité métabolique du bélinostat lorsqu'il est complexé avec le Cu (II). Cette modification prolonge considérablement la demi-vie in vitro du médicament, suggérant un potentiel pour des effets thérapeutiques plus durables .
Régulation des gènes : Contrôle épigénétique
L'this compound fonctionne en inhibant les enzymes HDAC, qui jouent un rôle crucial dans la régulation épigénétique des gènes. En modifiant l'expression des gènes, le bélinostat peut réactiver les gènes suppresseurs de tumeurs, ce qui pourrait potentiellement arrêter ou inverser la croissance tumorale .
Thérapie combinée : Synergie avec d'autres médicaments
Le bélinostat a montré une action synergique avec d'autres médicaments anticancéreux, comme l'inhibiteur du protéasome bortézomib. Cette synergie peut améliorer l'efficacité des traitements anticancéreux, offrant une approche multiforme pour combattre les cellules cancéreuses .
Hémopathies malignes : Lymphome à cellules T périphériques (PTCL)
Le bélinostat a été approuvé pour le traitement du PTCL récidivant ou réfractaire. Il représente une nouvelle classe d'agents anticancéreux qui offrent de l'espoir aux patients atteints de cette forme agressive de lymphome non hodgkinien .
Mécanisme d'action : Inhibition de la HDAC
Le mécanisme par lequel le bélinostat exerce ses effets thérapeutiques est principalement dû à l'inhibition des enzymes HDAC. Cette action conduit à l'induction de l'apoptose et à la perturbation de la progression du cycle cellulaire dans les cellules cancéreuses .
Outil de recherche : Comprendre la progression du cancer
Au-delà de ses applications thérapeutiques, le bélinostat peut être utilisé comme un outil de recherche pour comprendre les mécanismes de la progression du cancer. En étudiant ses effets sur l'expression des gènes et les voies cellulaires, les chercheurs peuvent obtenir des informations sur les facteurs épigénétiques qui contribuent au cancer .
Mécanisme D'action
Target of Action
Belinostat, also known as PXD101, is a novel agent that primarily targets the enzyme histone deacetylase (HDAC) . HDACs are involved in epigenetic gene regulation pathways in cancer progression . They are the primary modulators of the structural modification of chromatin that regulates the rate of gene transcription .
Mode of Action
Belinostat inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, and increases the expression of tumor-suppressor genes .
Biochemical Pathways
The inhibition of HDACs by belinostat has the potential to reactivate tumor suppressor genes. Although the precise mechanism of action has yet to be fully established, HDAC inhibitors appear to act via induction of apoptosis, disruption of cell cycle progression, as well as inhibiting angiogenesis .
Pharmacokinetics
Belinostat is extensively metabolized, primarily by glucuronidation mediated by UGT1A1 . Its clearance is between 52.6 and 70.5 L/h and volume of distribution between 268.3 and 409.2 L . The in vitro half-life of belinostat is significantly shorter than its copper-bis-belinostat (Cubisbel) derivative .
Result of Action
Belinostat significantly reduces cancer cell growth through HDAC inhibition and apoptosis induction . It also commonly dysregulates numerous signaling and metabolic pathways . Treatment with belinostat results in a significant reduction in cell viability and downregulation of stem cell and proliferation markers .
Action Environment
A novel belinostat prodrug, cubisbel, has been developed to overcome these pharmacokinetic challenges . Upon entry to the reducing environment of a tumor cell, the redox active-Cu (II) ion in Cubisbel undergoes reduction to Cu (I), resulting in the release of two molar equivalents of the active drug, belinostat . This complexation significantly enhances its metabolic stability in vitro and targets anti-cancer pathways by perturbing key master regulators in colon cancer .
Safety and Hazards
Belinostat may cause damage to the gastrointestinal tract, blood, and the lymphoid/hematopoietic system, based on animal data . It may form combustible dust concentrations in air during processing and is very sensitive to electrostatic ignition . It is genotoxic according to Ames test and may impair male fertility .
Orientations Futures
Belinostat has had limited therapeutic impact in solid tumors, such as colon cancer, due to its poor metabolic stability . A novel belinostat prodrug, copper-bis-belinostat (Cubisbel), has been evaluated in vitro and ex vivo, designed to overcome the pharmacokinetic challenges of belinostat . Complexation of belinostat to Cu (II) does not alter the HDAC activity of belinostat, but instead significantly enhances its metabolic stability in vitro and targets anti-cancer pathways by perturbing key MRs in colon cancer . This suggests that complexation of HDACis to a metal ion might improve the efficacy of clinically used HDACis in patients with colon cancer .
Analyse Biochimique
Biochemical Properties
Belinostat acid inhibits the activity of histone deacetylase (HDAC), preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn increases the expression of tumor-suppressor genes . The compound interacts with HDAC enzymes, leading to changes in chromatin structure and gene expression . Additionally, belinostat acid has been shown to interact with various proteins involved in cell cycle regulation and apoptosis .
Cellular Effects
Belinostat acid exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis, disrupt cell cycle progression, and inhibit angiogenesis in cancer cells . By reactivating tumor-suppressor genes, belinostat acid can suppress tumor growth and enhance the efficacy of other anticancer therapies .
Molecular Mechanism
The molecular mechanism of belinostat acid involves its binding to the active site of HDAC enzymes, leading to enzyme inhibition . This inhibition prevents the deacetylation of histones, resulting in an open chromatin structure that promotes gene transcription . Belinostat acid also affects the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair . The compound’s ability to modulate gene expression at the molecular level is a key factor in its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of belinostat acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that belinostat acid can maintain its activity over extended periods, leading to sustained changes in gene expression and cellular behavior . The compound’s efficacy may decrease over time due to metabolic degradation and the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of belinostat acid vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, belinostat acid can cause adverse effects, including hematological toxicity and liver damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosage levels . Careful dosage optimization is essential to maximize the therapeutic benefits of belinostat acid while minimizing its toxic effects .
Metabolic Pathways
Belinostat acid is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized primarily in the liver by enzymes such as cytochrome P450 . This metabolism leads to the formation of various metabolites, some of which retain biological activity . Belinostat acid can also affect metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of belinostat acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, belinostat acid can accumulate in specific compartments, such as the nucleus, where it exerts its effects on gene expression . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
Belinostat acid’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDAC enzymes and modulates chromatin structure . Targeting signals and post-translational modifications may direct belinostat acid to specific nuclear compartments, enhancing its efficacy . The compound’s localization within the nucleus is essential for its ability to regulate gene expression and exert its anticancer effects .
Propriétés
IUPAC Name |
(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGZPROJSRYPIG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866323-87-7 | |
| Record name | Belinostat acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELINOSTAT ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D342E3PX5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolic pathways of belinostat, and what is the significance of belinostat acid formation?
A1: Belinostat undergoes metabolism in the liver, primarily via hydrolysis, glucuronidation, and oxidation. [, ] Belinostat acid is a deaminated metabolite of belinostat, formed through hydrolysis. [] While the precise role of belinostat acid in the overall pharmacological activity of belinostat is not fully elucidated, understanding its formation and potential activity is crucial for predicting drug-drug interactions and individual patient responses.
Q2: How does the chemical structure of belinostat acid differ from belinostat, and could this impact its activity?
A2: Belinostat acid lacks the amino group present in belinostat. [] This structural difference could potentially alter its binding affinity to HDAC enzymes, influencing its inhibitory activity and downstream effects on gene expression. Further research is needed to determine the specific binding profile of belinostat acid and its potential as an HDAC inhibitor.
Q3: What analytical techniques are used to identify and quantify belinostat acid in biological samples?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method employed for the identification and quantification of belinostat and its metabolites, including belinostat acid, in biological matrices like plasma. [, ] This technique allows for accurate measurement of these compounds, even at low concentrations, providing valuable data for pharmacokinetic studies and metabolic profiling.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)
![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)

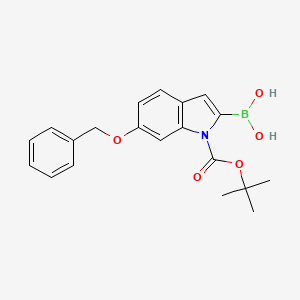

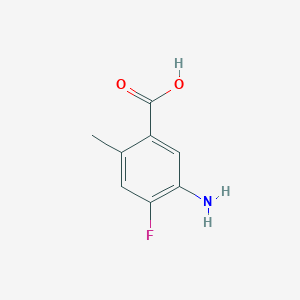
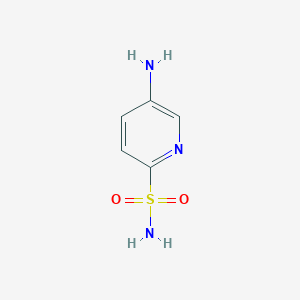


![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

